molecular formula C17H24ClN3O3 B2733808 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide CAS No. 478063-82-0

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide

Cat. No.: B2733808
CAS No.: 478063-82-0
M. Wt: 353.85
InChI Key: ZJSPJZXRWZLMGQ-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C17H24ClN3O3 and its molecular weight is 353.85. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Oxadiazole Derivatives

Oxadiazole derivatives, including structures similar to the specified chemical, have shown remarkable therapeutic potential across a variety of medical conditions. The 1,3,4-oxadiazole ring, a significant structural feature found in many synthetic molecules, facilitates effective binding with various enzymes and receptors due to its capability for numerous weak interactions. This interaction spectrum supports a wide range of bioactivities. Research has extensively explored 1,3,4-oxadiazole-based compounds for their high therapeutic potency in treating diseases such as cancer, bacterial infections, fungal infections, inflammation, and more. These developments underline the oxadiazole ring's vast potential in medicinal chemistry, hinting at the significant role compounds like 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide could play in future therapeutic agents (Verma et al., 2019).

Oxadiazole Derivatives as Antimicrobial Agents

Recent studies have highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives, underscoring their potential in addressing the critical challenge posed by antimicrobial resistance. These compounds have exhibited a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The activity of these new compounds often surpasses that of existing antibiotics and antimicrobial agents, making them promising candidates for new drug development. The exploration of 1,3,4-oxadiazole derivatives, similar to the compound , could lead to the discovery of novel antimicrobial drugs with the potential to combat resistant microbial strains effectively (Glomb & Świątek, 2021).

Role in Environmental Toxicology

Compounds with structural similarities to the specified chemical, especially those containing chlorophenols and oxadiazoles, have been studied for their environmental impact, particularly their toxicity in aquatic environments. Chlorophenols, for instance, are known for their moderate to high persistence and potential toxic effects on aquatic organisms, including fish. Studies have shown that such compounds can induce oxidative stress, disrupt endocrine functions, and cause DNA damage in aquatic life. These findings are crucial for understanding the environmental footprint of similar compounds and guiding the development of safer chemical agents (Kimbrough, 1972).

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-11(2)20(12(3)4)15(22)10-16-21(17(23)19(5)24-16)14-8-6-13(18)7-9-14/h6-9,11-12,16H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSPJZXRWZLMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.